BenchChemオンラインストアへようこそ!

(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid

Physicochemical profiling spirocyclic building blocks drug-likeness optimization

(6S)-7-Benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid (CAS 2920188-25-4) is a chiral, heterobifunctional spirocyclic building block featuring a benzyloxycarbonyl (Cbz)-protected pyrrolidine nitrogen, a free carboxylic acid, and a spiro-fused oxetane ring. The molecule has the formula C₁₅H₁₇NO₅ and a molecular weight of 291.30 g/mol.

Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
Cat. No. B13465172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid
Molecular FormulaC15H17NO5
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1C(N(CC12COC2)C(=O)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C15H17NO5/c17-13(18)12-6-15(9-20-10-15)8-16(12)14(19)21-7-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
InChIKeyDAKYANUDYXKSOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6S)-7-Benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid: A Chiral Cbz-Protected Spirocyclic Amino Acid Building Block for Drug Discovery


(6S)-7-Benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid (CAS 2920188-25-4) is a chiral, heterobifunctional spirocyclic building block featuring a benzyloxycarbonyl (Cbz)-protected pyrrolidine nitrogen, a free carboxylic acid, and a spiro-fused oxetane ring . The molecule has the formula C₁₅H₁₇NO₅ and a molecular weight of 291.30 g/mol . It belongs to the thia/oxa-azaspiro[3.4]octane class originally designed by Carreira and co-workers as multifunctional, three-dimensional modules for medicinal chemistry [1]. The defined (6S) stereochemistry at the carboxylic acid-bearing carbon provides a single enantiomer for stereospecific incorporation into target molecules, while the orthogonal Cbz and carboxylic acid functionalities enable sequential, chemoselective derivatization .

Why Generic Substitution Fails for (6S)-7-Benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid in Drug Discovery Programs


Closely related analogs of (6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid cannot be treated as interchangeable because small structural perturbations—regioisomeric carboxylic acid placement, stereochemical inversion, protecting group swap, or spiro-ring size modification—produce divergent physicochemical properties, pharmacokinetic behavior, and biological target engagement [1]. For example, moving the carboxylic acid from the 6-position to the 8-position of the 2-oxa-6-azaspiro[3.4]octane scaffold (CAS 2110507-88-3) generates a constitutional isomer with an altered molecular shape, a different LogP, and distinct hydrogen-bonding donor/acceptor geometry . Similarly, replacing the oxetane oxygen with sulfur, as in 5-thia-2-azaspiro[3.4]octane analogs, significantly increases lipophilicity and changes conformational preferences [2]. These differences are not cosmetic; they directly affect solubility, metabolic stability, and target selectivity—parameters that determine whether a lead series advances or fails [3].

Quantitative Differentiation Evidence for (6S)-7-Benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid vs. Closest Analogs


Oxa-Spirocycle vs. Thia-Spirocycle: 40-Fold Solubility Advantage and Lower Lipophilicity

Incorporation of an oxygen atom into the spirocyclic ring (as in the target compound) dramatically improves aqueous solubility compared to sulfur-containing analogs. A systematic study of matched oxa- vs. thia-spirocyclic pairs demonstrated that oxa-spirocycles increased water solubility by up to 40-fold relative to their thia counterparts, while simultaneously lowering LogP (lipophilicity) [1]. The target compound's 2-oxa-7-azaspiro[3.4]octane core places the oxygen in the four-membered oxetane ring, contributing to lower LogP and higher Fsp³ character compared to 5-thia-2-azaspiro[3.4]octane variants in which the sulfur atom increases lipophilicity and reduces aqueous solubility.

Physicochemical profiling spirocyclic building blocks drug-likeness optimization

Regioisomeric Carboxylic Acid Placement: Position-6 vs. Position-8 Constitutional Isomers Yield Distinct Molecular Geometries

The target compound bears the carboxylic acid at the 6-position of the 2-oxa-7-azaspiro[3.4]octane framework. Moving this group to the 8-position produces the constitutional isomer 6-((benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid (CAS 2110507-88-3) . Although the molecular formula (C₁₅H₁₇NO₅) and molecular weight (291.30 g/mol) are identical, the two regioisomers display a different spatial arrangement of the carboxylic acid group relative to the spiro junction, which alters the molecule's overall shape, hydrogen-bond donor/acceptor vector orientation, and conformational ensemble. No direct comparative biological or physicochemical data are available for this specific isomeric pair; the distinction is inferred based on the well-established principle that regioisomeric carboxylic acid placement governs molecular recognition, solubility, and solid-state properties in spirocyclic systems [1].

Constitutional isomerism regiochemistry spirocyclic scaffold diversification

Stereochemical Definition: (6S) Enantiomer vs. Racemate or (6R) Form for Consistent Biological Results

The target compound is sold as the single (6S) enantiomer at the carboxylic acid-bearing carbon, with a typical purity specification of ≥95% and ≥98% enantiomeric excess (ee) . In contrast, some commercially available spirocyclic building blocks are supplied as racemic mixtures or with undefined stereochemistry. For example, the des-methyl, non-Cbz-protected parent scaffold 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid (CAS 2137470-25-6) is listed without stereochemical designation . Using a racemate in a stereospecific synthesis introduces an inherent 50% yield ceiling and generates a diastereomeric mixture in subsequent steps, complicating purification and biological interpretation.

Chirality stereochemistry enantiomeric purity drug discovery

Orthogonal Protecting Group Strategy: Cbz vs. Boc Enables Sequential, Chemoselective Derivatization

The Cbz (benzyloxycarbonyl) protecting group on the pyrrolidine nitrogen of the target compound is orthogonal to the widely used Boc (tert-butoxycarbonyl) group. This orthogonality allows for selective deprotection under distinct conditions: Cbz is removed by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), while Boc is removed under mildly acidic conditions (TFA, HCl/dioxane) that leave Cbz intact [1]. In contrast, the Boc-protected analog 7-Boc-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid (CAS not widely assigned) requires basic conditions for ester saponification of the tert-butyl carbamate, which is incompatible with base-sensitive substrates . This orthogonal reactivity profile makes the Cbz-protected compound uniquely suited for synthetic sequences requiring sequential, chemoselective amine deprotection in the presence of acid-labile functionality.

Protecting group orthogonality solid-phase peptide synthesis parallel medicinal chemistry

Spirocyclic Oxetane-Containing Scaffolds vs. Monocyclic Analogs: Enhanced Fsp³, Solubility, and Metabolic Stability

The spirocyclic oxetane-pyrrolidine scaffold of the target compound confers a high fraction of sp³-hybridized carbons (Fsp³ ≈ 0.86 for the des-Cbz core), which correlates with improved physicochemical properties and reduced attrition in drug development . Carreira and co-workers demonstrated that spirocyclic oxetane-containing scaffolds, including the oxa-azaspiro[3.4]octane class, serve as conformationally restricted bioisosteres of common saturated heterocycles such as morpholine, piperidine, and pyrrolidine, while offering distinct vectorial exit angles and reduced susceptibility to oxidative metabolism [1]. In matched molecular pair analyses, oxetane substitution for a carbonyl or gem-dimethyl group typically improved aqueous solubility by 4- to 1000-fold and enhanced metabolic stability in human liver microsome assays (intrinsic clearance values reduced by up to 90%) [2]. The target compound's specific Fsp³ value, derived from the fully saturated oxa-azaspiro framework, exceeds that of commonly used monocyclic amino acid building blocks such as N-Cbz-proline (Fsp³ ≈ 0.71).

Fraction sp³ (Fsp³) oxetane bioisosteres metabolic stability conformational restriction

Optimal Research and Procurement Scenarios for (6S)-7-Benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid


Fragment-Based Drug Discovery Requiring Stereochemically Defined, Three-Dimensional Building Blocks

Fragment-based screening libraries benefit from building blocks with high Fsp³ (>0.85), a single defined enantiomer, and orthogonal functional handles. (6S)-7-Benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid satisfies all three criteria. Its oxa-azaspiro[3.4]octane core provides a three-dimensional scaffold with vectorial diversity distinct from planar aromatic fragments, while the Cbz/carboxylic acid orthogonality allows for sequential fragment elaboration [1]. The improved aqueous solubility of oxa-spirocycles over thia-spirocycles (up to 40-fold) facilitates biochemical assay compatibility at higher fragment concentrations [2].

Synthesis of PI3Kδ Inhibitor Candidates Incorporating Oxa-Azaspiro Cores

Patent literature (e.g., US 2023/0234962) discloses oxa-azaspiro derivatives of general formula (I) as selective PI3Kδ inhibitors for treating B-cell malignancies and inflammatory diseases [1]. The target compound's 2-oxa-7-azaspiro[3.4]octane scaffold matches the core architecture claimed in this patent class, making it a direct advanced intermediate for constructing PI3Kδ-targeted compound libraries. Its (6S) stereochemistry and Cbz protection enable stereospecific incorporation into the final inhibitors, which is essential for achieving the selectivity profile over PI3Kα, β, and γ isoforms described in the patent [1].

Peptidomimetic Design Exploiting Oxetane-Containing Constrained Amino Acid Surrogates

The spirocyclic oxetane-pyrrolidine system of the target compound functions as a conformationally constrained amino acid surrogate. Wuitschik et al. demonstrated that oxetane-containing spirocycles can replace carbonyl and gem-dimethyl groups in bioactive peptides, improving metabolic stability and solubility while preserving target affinity [1]. The (6S) Cbz-amino acid configuration is compatible with standard solid-phase peptide synthesis (SPPS) protocols after Cbz deprotection, enabling incorporation into peptide chains at specific positions to restrict backbone flexibility and probe bioactive conformations [2].

Parallel Library Synthesis for CNS-Targeted Lead Optimization Programs

The Carreira group designed oxa-azaspiro[3.4]octanes as multifunctional modules specifically for drug discovery [1]. The target compound's combination of high Fsp³, moderate molecular weight (291.30 g/mol), and balanced hydrogen-bond donor/acceptor count (5 acceptors, 2 donors) aligns with CNS drug-likeness parameters [2]. Its orthogonal Cbz/carboxylic acid functionality enables parallel amide coupling at the carboxylic acid while retaining the protected amine for a subsequent diversified step, facilitating the rapid generation of CNS-focused compound arrays with three-dimensional topology favorable for crossing the blood-brain barrier [3].

Quote Request

Request a Quote for (6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.